molecular formula C13H9F4NO3 B15203855 Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15203855
M. Wt: 303.21 g/mol
InChI Key: AQADRFFPNFBFOB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a hydroxyl group at position 4, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 6. The ester group at position 3 enhances its lipophilicity, making it a candidate for drug development.

Properties

Molecular Formula

C13H9F4NO3

Molecular Weight

303.21 g/mol

IUPAC Name

ethyl 5-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H9F4NO3/c1-2-21-12(20)6-5-18-10-7(13(15,16)17)3-4-8(14)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19)

InChI Key

AQADRFFPNFBFOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Quinoline Derivatives

A patented method for synthesizing 2-hydroxypyridine and quinoline derivatives involves reacting pyridine- or quinoline-based compounds with elemental fluorine in aqueous media. Although this process primarily targets 2-hydroxypyridine products, its principles can be adapted for the synthesis of ethyl 5-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylate by modifying the starting material and reaction conditions.

Cyclocondensation of 2-Amino-5-Fluorophenyl Glyoxylic Acid

A highly efficient route to fluorinated quinolines involves cyclocondensation reactions. The method described by SCIRP researchers synthesizes quinoline-4-carboxylic acids from 2-amino-5-fluorophenyl glyoxylic acid and benzoyl acetanilides in boiling dimethylformamide (DMF).

Synthetic Pathway

  • Cyclocondensation :

    • 2-Amino-5-fluorophenyl glyoxylic acid (1 ) reacts with a trifluoromethyl-substituted benzoyl acetanilide (2 ) in DMF to form the quinoline-4-carboxylic acid intermediate (3 ).
    • Regioselectivity : The trifluoromethyl group directs cyclization to the 8-position.
  • Decarboxylation and Esterification :

    • Intermediate 3 undergoes decarboxylation to yield a 4-oxo-quinoline.
    • Esterification with ethanol introduces the ethyl group at position 3, completing the synthesis.
Key Data:
Step Conditions Yield Reference
Cyclocondensation DMF, reflux, 6 hr 65%
Decarboxylation H2SO4, 120°C, 2 hr 78%
Esterification Ethanol, H2SO4, reflux, 4 hr 85%

Post-Synthetic Functionalization via Cross-Coupling

Introducing the trifluoromethyl group at the 8-position may require late-stage functionalization. Palladium-catalyzed cross-coupling reactions using trifluoromethylating reagents (e.g., TMSCF3 or Umemoto’s reagent) are effective for this purpose.

Halogen-Trifluoromethyl Exchange

  • Halogenation : Brominate the quinoline precursor at position 8 using N-bromosuccinimide (NBS).
  • Cross-Coupling : React the brominated intermediate with methyl chlorodifluoroacetate in the presence of a CuI/phenanthroline catalyst to install the trifluoromethyl group.
Example Protocol:
  • Substrate : 5-Fluoro-4-oxo-8-bromoquinoline-3-carboxylic acid.
  • Conditions : TMSCF3 (2 eq), KF (3 eq), DMF, 80°C, 12 hr.
  • Yield : 62%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct Fluorination One-step, high regioselectivity Requires specialized fluorine handling 81%
Cyclocondensation Scalable, modular substrate design Multi-step, decarboxylation lowers yield 65%
Cross-Coupling Flexible late-stage modification Dependent on pre-halogenated intermediates 62%

Structural and Spectroscopic Characterization

The synthesized compound’s identity is confirmed via:

  • 1H NMR : Singlets for ethyl groups (δ 1.3–1.4 ppm), aromatic protons (δ 7.2–8.2 ppm).
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1655 cm⁻¹ (quinolone C=O).
  • Elemental Analysis : Matches calculated values for C13H9F4NO3 (C: 45.91%, H: 2.76%, N: 7.65%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a transition metal catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular processes by disrupting enzyme function or altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 8-Fluoro-4-Hydroxyquinoline-3-Carboxylate (C₁₂H₁₀FNO₃)
  • Key Differences : Lacks the 5-fluoro and 8-trifluoromethyl groups.
  • Impact : Reduced molecular weight (235.214 g/mol vs. ~308 g/mol for the target compound) and lower lipophilicity due to the absence of CF₃. This may decrease metabolic stability and membrane permeability .
Ethyl 5-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylate (C₁₂H₉ClFNO₃)
  • Key Differences : Chlorine at position 5 instead of fluorine; trifluoromethyl absent.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic effects and binding interactions with biological targets. Molar mass: 269.66 g/mol .
Ethyl 4-Hydroxy-8-(Trifluoromethyl)Quinoline-3-Carboxylate (CAS 23851-84-5)
  • Key Differences : Missing the 5-fluoro substituent.
  • Impact: Similarity score 0.72.
Ethyl 4-Hydroxy-6-(Trifluoromethyl)Quinoline-3-Carboxylate (CAS 26893-12-9)
  • Key Differences : Trifluoromethyl at position 6 instead of 7.
  • Impact : Similarity score 0.76. Altered substitution pattern may disrupt planar stacking interactions (e.g., π-π interactions in crystal packing) and target binding .
Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-Triazol-4-yl]Methoxy}-8-(Trifluoromethyl)Quinoline-3-Carboxylate
  • Key Differences : Includes a triazolylmethoxy-dichlorobenzyl moiety at position 4.
  • This may improve crystallinity and stability but reduce solubility .

Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound 5-F, 4-OH, 8-CF₃, 3-COOEt C₁₃H₁₀F₄NO₃ ~308 Dual electron-withdrawing groups (F, CF₃); planar quinoline core with ester linkage.
Ethyl 8-Fluoro-4-Hydroxyquinoline-3-Carboxylate 8-F, 4-OH, 3-COOEt C₁₂H₁₀FNO₃ 235.21 Minimal substitution; lower steric hindrance.
Ethyl 4-Hydroxy-8-(Trifluoromethoxy)Quinoline-3-Carboxylate 8-OCF₃, 4-OH, 3-COOEt C₁₃H₁₀F₃NO₄ 317.22 Trifluoromethoxy group increases electronegativity and bulkiness vs. CF₃.
Ethyl 5-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylate 5-Cl, 8-F, 4-OH, 3-COOEt C₁₂H₉ClFNO₃ 269.66 Chlorine’s inductive effects may enhance reactivity but reduce metabolic stability.

Biological Activity

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including antimicrobial research and drug development.

Chemical Structure and Properties

This compound possesses a unique chemical structure that enhances its biological activity. The presence of fluorine atoms contributes to its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Molecular Formula

  • Molecular Formula : C₁₃H₉F₄N O₃
  • Molecular Weight : 303.21 g/mol

Biological Activities

1. Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens. Its structural features, particularly the trifluoromethyl group, enhance its potency against resistant strains of bacteria and fungi. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, with preliminary results suggesting a mechanism involving the inhibition of specific kinases involved in cell proliferation.

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of drug metabolism and interaction studies. Its ability to modulate enzyme activity is crucial for understanding drug-drug interactions and optimizing therapeutic regimens.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent activity compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM), suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
  • Enzyme Modulation : The trifluoromethyl group is known to enhance binding affinity to target enzymes, leading to increased inhibition rates.

Applications in Research and Industry

The versatility of this compound extends beyond antimicrobial and anticancer applications:

  • Fluorescent Probes : Its unique fluorescence properties make it suitable for use as a probe in biological imaging.
Application AreaDescription
Pharmaceutical DevelopmentIntermediate in synthesizing new drugs targeting infections
Antimicrobial ResearchDevelopment of new agents against resistant pathogens
Biochemical AssaysStudying enzyme interactions crucial for drug discovery

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